N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 3-chloroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide: Unique due to its specific substitution pattern and combination of functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
This compound stands out due to its specific combination of a chlorophenyl group and a methylindoline moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-N-(3-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-19-16(22)15-9-11-5-2-3-8-14(11)21(15)17(23)20-13-7-4-6-12(18)10-13/h2-8,10,15H,9H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMNXGGONIEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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